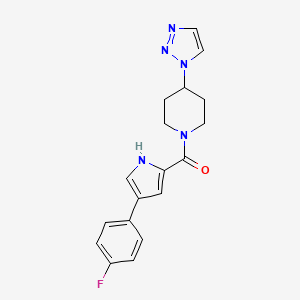
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a useful research compound. Its molecular formula is C18H18FN5O and its molecular weight is 339.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone , often abbreviated as Compound X , represents a novel class of biologically active molecules with potential therapeutic applications. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a triazole ring and a piperidine moiety linked to a pyrrole derivative, which is significant for its interaction with biological targets.
Cytotoxicity
Recent studies have demonstrated that Compound X exhibits notable cytotoxic effects against various cancer cell lines. For instance, in vitro assays revealed that it has an IC50 value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line, indicating potent anti-cancer properties . The compound's cytotoxicity was evaluated using the MTT assay, which measures cell viability.
The mechanism by which Compound X induces cell death involves several pathways:
- Apoptosis Induction : Flow cytometric analysis showed that Compound X triggers apoptosis in BT-474 cells through cell cycle arrest at the sub-G1 and G2/M phases .
- Tubulin Polymerization Inhibition : The compound binds to the colchicine site of tubulin, disrupting microtubule dynamics and leading to apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | BT-474 | 0.99 | Induces apoptosis via cell cycle arrest |
| Tubulin Polymerization | Various | N/A | Inhibits tubulin polymerization |
Case Studies
Several case studies highlight the efficacy of Compound X in different biological contexts:
- Breast Cancer Study : In a study involving the BT-474 cell line, Compound X demonstrated significant cytotoxicity. The study utilized various assays (e.g., DAPI staining and annexin V-FITC) to confirm apoptosis induction .
- Gene Expression Analysis : Another investigation into the effects of similar triazole derivatives showed that treatment resulted in differential expression of 76 genes , suggesting a broad impact on cellular signaling pathways .
- Comparative Studies : Comparative analyses with other triazole derivatives indicated that modifications to the piperidine and pyrrole rings could enhance or diminish anti-cancer activity, emphasizing structure-activity relationships (SAR) .
Properties
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c19-15-3-1-13(2-4-15)14-11-17(20-12-14)18(25)23-8-5-16(6-9-23)24-10-7-21-22-24/h1-4,7,10-12,16,20H,5-6,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKODNHQRPWUEGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














